molecular formula C6H6N2O3 B3031046 (5-Nitropyridin-3-yl)methanol CAS No. 131747-58-5

(5-Nitropyridin-3-yl)methanol

Cat. No.: B3031046
CAS No.: 131747-58-5
M. Wt: 154.12 g/mol
InChI Key: DIFGWCYSGJFWDL-UHFFFAOYSA-N
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Description

(5-Nitropyridin-3-yl)methanol (C₆H₆N₂O₃) is a nitro-substituted pyridine derivative featuring a hydroxymethyl group at the 3-position and a nitro group at the 5-position of the pyridine ring. This compound is synthesized via two primary routes:

  • Method 1: A dearomatized pyridine precursor (S40) undergoes nitration and subsequent functionalization via GP3, yielding the product as a tan solid with 32% yield .
  • Method 2: Reduction of 3-acetoxymethyl-5-nitropyridine-N-oxide (32) using PCl₃ followed by acid hydrolysis achieves a higher yield of 67% over two steps .

Properties

IUPAC Name

(5-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-1-6(8(10)11)3-7-2-5/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFGWCYSGJFWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563708
Record name (5-Nitropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-58-5
Record name 5-Nitro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Nitropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-3-yl)methanol typically involves the nitration of 3-pyridinemethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 5-Nitropyridine-3-carboxaldehyde or 5-Nitropyridine-3-carboxylic acid.

    Reduction: 5-Aminopyridin-3-yl)methanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Anticancer Potential: Recent studies have identified nitropyridine derivatives, including (5-Nitropyridin-3-yl)methanol, as potential microtubule-targeting agents in cancer therapy. These compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization . For instance, analogs of 3-nitropyridine demonstrated potent anti-cancer effects against various cancer types while exhibiting lower toxicity compared to traditional agents .
    • Biochemical Probes: The compound serves as a probe in biochemical assays to study enzyme interactions and other cellular processes. Its ability to undergo bioreduction allows it to form reactive intermediates that can modulate enzyme activity.
  • Agricultural Chemistry:
    • Agrochemical Intermediates: this compound can be utilized as an intermediate in the synthesis of agrochemicals. Its derivatives may exhibit herbicidal or insecticidal properties, contributing to crop protection strategies.
  • Material Science:
    • Polymer Synthesis: Research indicates that pyridine derivatives are employed in creating polymers and liquid crystals. The unique electronic properties imparted by the nitro group enhance the performance of materials used in electronics and photonics .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the effects of 3-nitropyridine analogs on cancer cell linesCompounds exhibited IC50 values below 10 nM against HT-29 colorectal adenocarcinoma cells, demonstrating selective cytotoxicity towards cancer cells without affecting normal cells .
Synthesis Methodology Developed efficient synthetic routes for nitropyridine derivativesProposed methods using three-component reactions to synthesize complex nitropyridine structures under mild conditions, enhancing yield and reducing side reactions .
Material Applications Investigated the use of pyridine derivatives in organic semiconductorsFound that incorporating nitro groups into pyridine-based materials improved electronic properties, paving the way for innovative applications in electronics .

Mechanism of Action

The mechanism of action of (5-Nitropyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution at Pyridine 3- and 5-Positions

(5-Methylpyridin-3-yl)methanol
  • Molecular Formula: C₇H₉NO .
  • Molecular Weight : 123.15 g/mol .
  • Physical Properties :
    • Boiling Point: 256°C .
    • Density: 1.092 g/cm³ .
    • Flash Point: 109°C .
  • Applications : Used as a pharmaceutical impurity standard (e.g., Rupatadine impurity 3) .
  • Key Difference: Replacement of the nitro group with a methyl group reduces electron-withdrawing effects, altering reactivity and solubility compared to (5-nitropyridin-3-yl)methanol.
(5-Iodopyridin-3-yl)methanol
  • Molecular Formula: C₆H₆INO (inferred from name) .
  • Limited data available in literature .

Functional Derivatives: Modified Backbone or Functional Groups

N-(5-Nitropyridin-3-yl)hex-5-ynamide (1b)
  • Molecular Formula : C₁₁H₁₂N₃O₃ .
  • Molecular Weight : 234.09 g/mol .
  • Synthesis: Prepared from 3-amino-5-nitropyridine and 5-hexynoic acid (41% yield) .
  • Key Difference : The hydroxymethyl group is replaced with an amide-linked alkyne chain, expanding utility in click chemistry or targeted drug design.
(5-Nitropyridin-3-yl)methylsulfanyl 1,3,4-Oxadiazoles (82a–e)
  • Synthesis: Derived from this compound via chloromethyl intermediate alkylation (48–74% yield) .
  • Applications : High antitubercular activity, demonstrating the parent compound’s role in bioactive molecule development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield Reference
This compound C₆H₆N₂O₃ 154.12 m.p. 184–186°C; antitubercular precursor 32–67%
(5-Methylpyridin-3-yl)methanol C₇H₉NO 123.15 b.p. 256°C; pharmaceutical impurity Not reported
(5-Iodopyridin-3-yl)methanol C₆H₆INO 235.03 (calc.) Potential cross-coupling applications Not reported
N-(5-Nitropyridin-3-yl)hex-5-ynamide C₁₁H₁₂N₃O₃ 234.09 Click chemistry intermediate 41%

Key Findings and Implications

  • Synthetic Efficiency: The nitro-substituted derivative (this compound) shows variable yields (32–67%) depending on methodology, contrasting with the lower yield (41%) of its amide derivative .
  • Functional Group Impact: The nitro group enhances electrophilicity, making this compound suitable for alkylation and sulfanyl derivatization, whereas methyl or iodo substituents favor distinct reactivity .
  • Pharmaceutical Relevance: Derivatives of this compound demonstrate antitubercular activity, underscoring its value in drug discovery .

Biological Activity

(5-Nitropyridin-3-yl)methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. It also discusses the mechanisms through which these activities are exerted and presents relevant case studies and findings from recent research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 3-position. This unique combination of functional groups contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Functional GroupsNitro (-NO2), Hydroxymethyl (-CH2OH)

Antimicrobial Activity

Nitro-containing compounds, including this compound, have been studied for their antimicrobial properties. These compounds often exert their effects by undergoing bioreduction to produce reactive intermediates that can damage microbial DNA.

  • Mechanism of Action : The nitro group is reduced within bacterial cells, leading to the formation of toxic intermediates that bind covalently to DNA, resulting in cell death .
  • Case Studies : Research has demonstrated that similar nitro derivatives show significant activity against various pathogens, including Mycobacterium tuberculosis and Helicobacter pylori, suggesting a potential role for this compound in treating resistant infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways.

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses.
  • Research Findings : Studies indicate that nitro fatty acids can interact with specific proteins involved in inflammation, altering their function and reducing inflammatory responses .

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent.

  • Mechanism of Action : It has been shown to induce cell cycle arrest and apoptosis in cancer cells by interacting with tubulin, similar to other microtubule-targeting agents .
  • Case Studies : In vitro studies have demonstrated that derivatives of nitropyridine compounds exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a promising therapeutic index .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. For instance:

  • A study reported that modifications to the nitro group significantly influenced the compound's efficacy against specific cancer types, suggesting a structure-activity relationship that could be exploited for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Nitropyridin-3-yl)methanol
Reactant of Route 2
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